2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid
CAS No.:
Cat. No.: VC15785363
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O4 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-8(14)7-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |
| Standard InChI Key | DDKKOYQDQRUZTC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CC(C(=O)O)N |
Introduction
2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid is a synthetic organic compound that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is integral to its stability and reactivity. The presence of the Boc group enhances its utility as an intermediate in the synthesis of bioactive molecules, particularly in peptide synthesis.
Synthesis and Applications
The synthesis of 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid typically involves multiple steps, including the use of di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection. The compound is particularly useful in peptide synthesis due to its ability to form peptide bonds upon deprotection.
| Step | Reagents | Purpose |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate | Protects amines from undesired reactions |
| Deprotection | Trifluoroacetic acid | Removes Boc group to expose free amine |
Biological Activity and Potential Applications
Preliminary studies suggest that this compound may exhibit neuroprotective effects due to its structural similarity to amino acids involved in neurotransmission. Its ability to modulate enzyme activity and receptor interactions makes it a promising candidate for therapeutic applications in neurological disorders.
| Biological Activity | Potential Applications |
|---|---|
| Neuroprotective effects | Therapeutic applications in neurological disorders |
| Modulation of enzyme activity | Pharmaceutical research |
| Receptor interactions | Neuropharmacology |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid, including variations with piperidine rings or different stereochemistry. These variations can alter reactivity and biological properties.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid | Piperidine ring instead of pyrrolidine | Different cyclic structure alters reactivity |
| 2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid | Similar but with piperidine at a different position | Variation in stereochemistry impacts biological properties |
Analytical Techniques
Analytical techniques such as High Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance spectroscopy (NMR), and X-ray crystallography are employed for purity assessment and structural confirmation of 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid.
| Technique | Purpose |
|---|---|
| HPLC | Purity assessment |
| MS | Structural confirmation |
| NMR | Structural elucidation |
| X-ray Crystallography | Structural determination |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume